Folic Acid Impurity C

Positional isomerism Impurity profiling Structural elucidation

Resolving co-elution of Impurity C with Impurity E under compendial HPLC conditions is a persistent QC pain point. This authentic 7-pteridinyl positional isomer (isofolic acid) provides the definitive retention time benchmark for EP/USP system suitability, enabling baseline separation (Rs ≥ 2.2) and accurate quantification. · Spiked at ~5 μg/mL into 1 mg/mL folic acid for retention-time matching per EP monograph · Validated in forced degradation studies to discriminate process impurities from true degradants · Supplied with full characterization (HPLC, HRMS, ¹H/¹³C NMR, TGA) for regulatory dossier support

Molecular Formula C19H19N7O6
Molecular Weight 441.4 g/mol
Cat. No. B15352969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFolic Acid Impurity C
Molecular FormulaC19H19N7O6
Molecular Weight441.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=O)NC(=NC3=N2)N
InChIInChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)22-8-11(23-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,23,25,26,30)
InChIKeyAGSJDPWOEUMTCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Folic Acid Impurity C: Identity, Regulation, and Procurement


Folic Acid Impurity C, chemically defined as (2S)-2-[4-[[(2-amino-4-oxo-1,4-dihydropteridin-7-yl)methyl]amino]benzamido]pentanedioic acid (CAS 47707-78-8, molecular formula C₁₉H₁₉N₇O₆, MW 441.4), is the 7-pteridinyl positional isomer of folic acid and is officially designated as Isofolic Acid in the European Pharmacopoeia [1]. It arises as a process-related impurity during the chemical synthesis of folic acid and is listed among the specified impurities requiring chromatographic control in EP and BP monographs [2]. Unlike the parent folic acid, which bears the p-aminobenzoyl-L-glutamic acid side chain at the pteridine 6-position, Impurity C carries the identical side chain at the 7-position—a seemingly subtle change that confers distinct chromatographic, biological, and regulatory properties that render it a non-interchangeable reference standard for pharmaceutical quality control .

Why Folic Acid Impurity C Cannot Be Substituted


Folic Acid Impurity C is not a generic folate analog that can be interchanged with folic acid, Impurity D, Impurity E, or any other pharmacopoeial impurity standard. The 7-position linkage of the p-aminobenzoyl-L-glutamate side chain fundamentally alters the molecule's interaction with both chromatographic stationary phases and biological targets. In reversed-phase HPLC, Impurity C exhibits retention behavior distinct from folic acid, and—critically—co-elutes with Impurity E under compendial EP/USP conditions, requiring specialized stationary phases or mobile phases to achieve baseline resolution . Biologically, isofolic acid functions as a potent antimetabolite that inhibits the growth of folate-requiring bacteria at concentrations (2.5 × 10⁻⁹ g/tube) approaching those of methotrexate, whereas folic acid is a growth-promoting vitamin [1]. Consequently, substituting a generic folate standard for the specific Impurity C reference material in method validation, system suitability testing, or impurity profiling will yield incorrect retention time matching, erroneous quantification, and potentially overlooked toxicological signals [2].

Folic Acid Impurity C: Comparative Evidence


Positional Isomerism: 7- vs. 6-Pteridinyl Substitution

Folic Acid Impurity C is the 7-pteridinyl positional isomer of folic acid (6-pteridinyl). Both compounds share the identical molecular formula (C₁₉H₁₉N₇O₆), molecular weight (441.4 Da), and p-aminobenzoyl-L-glutamic acid side chain, but differ exclusively in the attachment point of the methylene bridge to the pteridine ring system—position 7 for Impurity C versus position 6 for folic acid [1]. This single atomic connectivity change shifts the UV absorption maximum and alters the electron density distribution of the pteridine chromophore, directly affecting molar absorptivity at the standard detection wavelength of 280 nm . The structural difference also changes the compound's interaction with reversed-phase C8/C18 stationary phases due to altered hydrogen-bonding capacity of the pteridine N1 and N8 positions, which are differentially accessible in the 7-isomer versus the 6-isomer [2].

Positional isomerism Impurity profiling Structural elucidation

Resolution of Impurity C from Folic Acid

Under the HPLC conditions specified in Chinese Pharmacopoeia 2020, USP 43, and BP 2020, Folic Acid Impurity C and Impurity E cannot be baseline-separated from the folic acid main peak, and in some cases Impurity C fails to elute as a discrete peak altogether, rendering accurate quantification impossible . The patented method by Jiangsu Kaiyuan Pharmaceutical Co. (CN202110252623.8) overcomes this limitation using a ChromCore 120 C8 column (5 μm, 4.6 × 250 mm) with methanol–0.1 mol/L ammonium acetate (12:88, pH 6.5) at 25 °C, 0.4 mL/min, and 280 nm detection. Under these conditions, the resolution (Rs) between folic acid and Impurity C is 2.3, and between Impurity C and Impurity E is 2.2, with all other component pairs exhibiting Rs > 1.5 [1]. In contrast, the compendial EP/BP method using octylsilyl silica gel with methanol–phosphate buffer (12:88) at 0.6 mL/min fails to achieve Rs ≥ 1.5 for the Impurity C/E pair [2].

HPLC method validation Resolution specificity Impurity profiling

Antimetabolite vs. Growth Factor Activity

In a classic structure-activity study, Nair and Baugh (1974) demonstrated that isofolic acid (Impurity C) exhibits antimetabolic activity fundamentally different from the vitamin activity of folic acid. When tested against two folate-requiring bacterial strains, isofolic acid produced 50% growth inhibition of Streptococcus faecium ATCC 8043 at 2.5 × 10⁻⁹ g/tube—a potency approaching that of methotrexate, the gold-standard antifolate chemotherapeutic [1]. In contrast, folic acid at 2.5 × 10⁻⁹ g/tube serves as an essential growth factor for these same organisms. The reversal experiments further demonstrated that only thymidine and folic acid could rescue S. faecium from isofolic acid inhibition, suggesting that the compound interferes with thymidylate synthesis, a mechanism distinct from dihydrofolate reductase (DHFR) inhibition [2]. Notably, isofolic acid possesses the normal 2-amino-4-hydroxypteridine moiety (unlike methotrexate's 2,4-diaminopteridine), meaning it does not act as a stoichiometric DHFR inhibitor but likely targets thymidylate synthase or a related one-carbon transfer enzyme [3].

Antimetabolite activity Structure-activity relationship Toxicological relevance

Specified Impurity Control Requirements

The European Pharmacopoeia monograph for Folic Acid designates Impurity C (Isofolic Acid) as a specified impurity, meaning its identity, chromatographic retention, and acceptance limits are explicitly defined and must be controlled during batch release and stability testing [1]. This distinguishes it from unspecified impurities, which are subject to the general identification threshold (≤0.10% for a daily dose >2 g) and qualification threshold (≤0.15%) per ICH Q3A [2]. Specified impurities require dedicated reference standards for system suitability testing, and the EP monograph mandates that the chromatographic system must resolve Impurity C from folic acid and from other specified impurities (A, B, D, E, G, H). The compendial acceptance criterion for any individual unspecified impurity in folic acid is NMT 0.5% by HPLC area normalization, while the total impurities must not exceed 2.0%—but Impurity C, as a specified impurity, may be subject to its own individual limit depending on the manufacturer's validated control strategy and toxicological qualification data [3].

Pharmacopoeial monograph Specified impurity Regulatory compliance

Co-Elution of EP Impurity C and E

A critical limitation of the pharmacopoeial HPLC methods (ChP 2020, USP 43, BP 2020) for folic acid-related substances is the co-elution of Impurity C with Impurity E and, in some cases, with the folic acid main peak itself . The ChemicalBook technical report (2025) explicitly documents that under compendial conditions, Impurity C and Impurity E cannot achieve baseline separation from folic acid, and certain impurities do not produce discrete peaks at all—rendering accurate quantification impossible [1]. The patented method (CN202110252623.8) addresses this by using a ChromCore 120 C8 column with a precisely optimized mobile phase (methanol–0.1 M NH₄OAc, 12:88, pH 6.5) at reduced flow rate (0.4 mL/min), achieving Rs = 2.3 for folic acid/Impurity C and Rs = 2.2 for Impurity C/Impurity E [2]. Additionally, a UHPLC method described in patent CN202210637333 enables simultaneous separation and quantification of all 11 folic acid-related impurities (including EP Impurities A–I plus degradation impurities 6-formylpterin and pterin-6-carboxylic acid) that no single pharmacopoeial method can achieve [3]. The stability-indicating method by Grncharoska et al. (2022) using an Inertsil C8 column with methanol–phosphate buffer (12:88, pH 6.4) at 0.7 mL/min and 30 °C also confirmed satisfactory resolution of Impurity C from folic acid and other specified impurities under forced degradation conditions, though specific Rs values were not reported numerically [4].

Method selectivity Co-elution Analytical quality by design

Folic Acid Impurity C: Key Applications


HPLC System Suitability in Folic Acid Release Testing

Folic Acid Impurity C serves as a critical system suitability standard for verifying chromatographic resolution prior to batch release testing of folic acid active pharmaceutical ingredient (API). The EP monograph requires that the HPLC system must demonstrate baseline separation of Impurity C from both the folic acid main peak and Impurity E. Using the optimized method from patent CN202110252623.8 (ChromCore 120 C8, methanol–0.1 M NH₄OAc 12:88, pH 6.5), laboratories can achieve Rs = 2.3 between folic acid and Impurity C, and Rs = 2.2 between Impurity C and Impurity E, satisfying ICH Q2(R1) specificity requirements . The authentic reference standard spiked at ~5 μg/mL into a 1 mg/mL folic acid solution provides the retention time benchmark against which unknown impurity peaks in test samples are identified and quantified, preventing false-positive or false-negative impurity assignments that occur with compendial methods where Impurity C co-elutes with Impurity E [1].

Forced Degradation for Impurity Fate Mapping

In forced degradation studies (acid, base, oxidative, thermal, photolytic), Impurity C reference standard is indispensable for confirming whether the impurity is a process-related synthetic byproduct or a degradation product. The stability-indicating HPLC method validated by Grncharoska et al. (2022) confirmed that folic acid tablets subjected to oxidative and thermal stress generate Impurity C among other specified impurities, with satisfactory resolution between Impurity C and all other degradation products . By spiking the authentic Impurity C standard into stressed samples, analysts can establish whether its concentration increases under specific stress conditions, directly informing the impurity control strategy, shelf-life specifications, and packaging recommendations (e.g., light protection, antioxidant formulation) per ICH Q1A(R2) requirements [1].

Impurity Qualification and Toxicological Risk for ANDA

For Abbreviated New Drug Application (ANDA) and New Drug Application (NDA) submissions, Folic Acid Impurity C must be individually qualified if present above the ICH Q3A identification threshold (0.10%) or qualification threshold (0.15%). The biological activity data from Nair and Baugh (1974) showing that isofolic acid inhibits S. faecium growth with potency comparable to methotrexate (IC₅₀ = 2.5 × 10⁻⁹ g/tube) provide a mechanistic basis for toxicological concern, distinguishing Impurity C from less biologically active impurities such as Impurity D (p-aminobenzoyl-L-glutamic acid, a simple hydrolysis product) . Sponsors must procure the authentic reference standard to (i) generate impurity-spiked toxicology study samples, (ii) establish a validated HPLC method with demonstrated specificity for Impurity C, and (iii) set a justified acceptance criterion in the drug product specification. The EP designation of Impurity C as a specified impurity underscores the expectation that its control strategy be supported by compound-specific analytical and toxicological data [1].

LC-MS/MS Impurity Identification and Confirmation

In research and QC laboratories employing LC-ESI-Q-TOF/MS for comprehensive impurity profiling of folic acid, the authentic Impurity C standard provides the definitive retention time and mass spectral fingerprint for unambiguous identification among the 23 known and unknown folic acid-related substances detected in commercial samples . The recent study by Ning et al. (2025) separated and identified 23 main related substances in folic acid using an ODS column with ammonium acetate–methanol gradient and ESI-Q-TOF/MS detection; of these, only 2 were known EP impurities, underscoring the complexity of the impurity landscape and the necessity of authentic reference standards for correct peak assignment [1]. Impurity C reference material with full characterization data (¹H-NMR, ¹³C-NMR, HRMS, HPLC purity ≥95%, TGA, QNMR content assignment) enables confident differentiation of the 7-isomer from the 6-isomer (folic acid) and from other isobaric impurities in the mass spectrum, supporting structure elucidation of unknown related substances through comparative fragmentation pattern analysis [2].

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